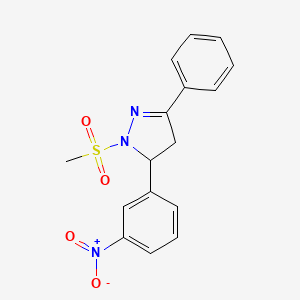

![molecular formula C18H23N3O5 B2916028 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide CAS No. 899734-32-8](/img/structure/B2916028.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide, also known as DNMDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNMDP is a derivative of oxalamide and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Recent studies have explored the synthesis and biological evaluation of derivatives related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide, focusing on their potential as agonists for specific receptors. For instance, a series of derivatives was synthesized to investigate their binding affinity and activity at serotonin 1A (5-HT1A) receptors and α1 adrenoceptors. This research led to the identification of novel 5-HT1A receptor partial agonists, showcasing selectivity and potency that suggest a promising avenue for neuroprotective activity and pain control strategies (Franchini et al., 2017).

Structure-Affinity/Activity Relationships

Further investigation into the structure-affinity and activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors has provided insights into their potential as α1 receptor antagonists or 5-HT1A receptor agonists. This research suggests a new starting point for developing more selective ligands for these receptors, which may have therapeutic implications (Franchini et al., 2014).

Conversion to Bioactive Compounds

Research has also been conducted on the conversion of acetaminophen to bioactive N-acylphenolamine via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This process forms potent TRPV1 agonists and inhibits cyclooxygenase, suggesting a molecular mechanism for analgesic effects following acetaminophen treatment (Högestätt et al., 2005).

Synthesis of Functionalized Derivatives

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored, highlighting the importance of these structural sub-units in various classes of bioactive compounds (Santos et al., 2000).

Cancer Chemopreventive Agents

A comprehensive review identified over 500 compounds with published chemopreventive activity in animals, including initial evaluations of certain agents or agent combinations in various animal tumor models. This research underscores the potential of novel compounds in cancer prevention and treatment strategies (Boone et al., 1990).

Propriétés

IUPAC Name |

N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-10-15-11-25-18(26-15)8-2-3-9-18/h4-7,15H,2-3,8-11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYYIMLBNDMOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)

![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)

![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)

![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)